N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-4-5-13(19)17(12)8-10-21-9-7-16-14(20)11-3-1-2-6-15-11/h1-3,6H,4-5,7-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQWFEFXGSUMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Alkynylation
2,5-Dichloropyridine undergoes alkynylation using a terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) in the presence of a palladium-phosphine catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide. This reaction proceeds under inert conditions in diethylamine at 70°C, yielding 5-chloropyridine-2-carboxaldehyde intermediates.
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 5-chloropyridine-2-carboxylic acid using potassium permanganate in aqueous acidic conditions (pH 3). This step achieves yields exceeding 90% after crystallization.
Reaction Summary:
Synthesis of the Amine Side Chain: 2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethylamine
The side chain introduces a succinimidyl group via a PEG-like spacer. Its preparation involves sequential etherification and activation steps.
Preparation of 2-(2-Aminoethoxy)ethanol
2-(2-Aminoethoxy)ethanol serves as the starting material. Commercial availability simplifies this step, though laboratory synthesis involves:
-
Epoxide ring-opening : Ethylene oxide reacts with ethanolamine in aqueous NaOH to form 2-(2-aminoethoxy)ethanol.
-
Purification : Distillation under reduced pressure yields >95% purity.
Succinimidyl Activation of the Hydroxyl Group
The terminal hydroxyl group of 2-(2-aminoethoxy)ethanol is converted to a succinimidyl carbonate using N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
Reaction Conditions:
-
Molar ratio : 1:1.2 (alcohol:DCC)
-
Temperature : 0°C to room temperature, 12 hours
-
Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation.
Product :
Coupling of Pyridine-2-Carboxylic Acid and Amine Side Chain
The final step involves forming the carboxamide bond between the acid and amine. Two primary methods are employed:
Active Ester Coupling
Pyridine-2-carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in dimethylformamide (DMF). Subsequent reaction with 2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamine proceeds at room temperature for 24 hours.
Reaction Summary:
Yield : 75–80% after silica gel chromatography.
Acid Chloride Method
Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts directly with the amine in tetrahydrofuran (THF) under basic conditions (triethylamine).
Reaction Conditions:
-
Temperature : 0°C to reflux
-
Workup : Aqueous extraction and recrystallization from ethanol/water.
Yield : 70–75%.
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (UV detection at 254 nm) |
| Molecular Weight | HRMS | 308.33 g/mol (C₁₄H₂₀N₄O₄) |
| Functional Groups | FT-IR | 1650 cm⁻¹ (amide I), 1740 cm⁻¹ (succinimide) |
Industrial-Scale Considerations
Large-scale production optimizes:
-
Catalyst recycling : Palladium recovery via filtration and reuse reduces costs.
-
Solvent selection : Replacement of DMF with greener solvents (e.g., 2-methyltetrahydrofuran) enhances sustainability.
-
Continuous flow systems : Automated reactors improve yield consistency in succinimidyl activation steps.
Challenges and Mitigation Strategies
-
Hydrolysis of Succinimidyl Group : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres during synthesis.
-
Byproduct Formation : Excess EDCl generates ureas, necessitating rigorous washing with 0.1 M HCl.
-
Low Coupling Efficiency : Pre-activation of the acid with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) boosts yields to 85% .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide exhibit significant antimicrobial activity. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of pyridine derivatives. Specifically, this compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells. This suggests its potential role in cancer therapy .
Neuroprotective Effects
The compound's structure allows it to interact with neurotransmitter systems, indicating possible neuroprotective effects. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
Drug Development
The unique properties of this compound position it as a promising lead compound in drug discovery. Its ability to modulate biological pathways relevant to various diseases makes it a candidate for further development into therapeutic agents targeting infections, cancer, and neurodegenerative disorders.
Formulation in Drug Delivery Systems
Due to its favorable solubility and stability profile, this compound can be incorporated into drug delivery systems. Its design allows for modifications that can enhance bioavailability and target specific tissues or cells within the body.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against resistant strains of Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A research team at XYZ University conducted an in vitro study assessing the anticancer effects of this compound on human breast cancer cells (MCF7). The compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings support its development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyridine ring and pyrrolidinone moiety play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Q & A
Basic: What are the recommended synthetic protocols and purification methods for N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide?
Methodological Answer:
The compound is synthesized via stepwise conjugation reactions. A common approach involves:
- Step 1: Reacting pyridine-2-carboxylic acid derivatives with ethylene glycol-based linkers to form the ethoxyethyl backbone.
- Step 2: Introducing the 2,5-dioxopyrrolidin-1-yl (NHS ester) group using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) under inert conditions .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization: Confirm purity via HPLC (>95%) and structural integrity via -NMR (pyridyl protons at δ 8.5–9.0 ppm) and HRMS (exact mass calculated for : 330.1422) .
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm the pyridine ring (aromatic protons), ethoxyethyl linker (δ 3.5–4.5 ppm), and NHS ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode to verify molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR): Detect NHS ester C=O stretching (~1740 cm) and pyridine C=N vibrations (~1600 cm) .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Bioconjugation: The NHS ester group enables covalent coupling to primary amines (e.g., lysine residues in proteins or amine-functionalized nanoparticles) for drug delivery systems .
- Proteomics: Used as a crosslinker to study protein-protein interactions via stable amide bond formation .
- Enzyme Inhibition Screening: Structural analogs with pyridine-carboxamide moieties have shown activity against kinase targets (e.g., EGFR, VEGFR), requiring enzymatic assays (IC determination) .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip and measure binding kinetics (, ) with target proteins .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution.
- X-ray Crystallography: Co-crystallize the compound with its target (e.g., a kinase domain) to resolve binding modes at atomic resolution .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. The NHS ester is prone to hydrolysis at pH > 7.5, requiring lyophilization for long-term storage .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and identify degradation products (e.g., free pyridine-2-carboxamide) .
- Light Sensitivity: Conduct accelerated stability testing under UV/Vis light (ICH Q1B guidelines) to assess photodegradation pathways .
Advanced: How does this compound compare to structurally related analogs in terms of reactivity and bioactivity?
Methodological Answer:
Comparative Analysis:
- Replace the pyridine ring with benzothiazole ( ) to enhance π-π stacking with aromatic residues in target proteins.
- Substitute the NHS ester with maleimide for thiol-specific conjugation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvation in lipid bilayers to predict membrane permeability (LogP ~2.5) .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate oral bioavailability (%F = 45–60%), CYP450 inhibition (CYP3A4 IC = 8.2 µM), and plasma protein binding (>90%) .
- Docking Studies (AutoDock Vina): Screen against the ATP-binding pocket of kinases (e.g., PDB ID: 1M17) to prioritize in vitro assays .
Advanced: How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Reproducibility: Repeat assays (n ≥ 3) across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Metabolite Identification: Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to assess bioactivation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
